5-Bromofuran-2-sulfonamide

Übersicht

Beschreibung

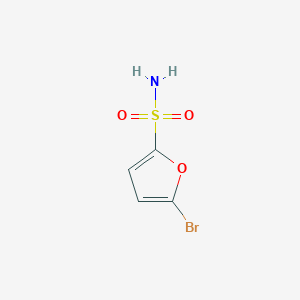

5-Bromofuran-2-sulfonamide is an organosulfur compound with the molecular formula C4H4BrNO3S. It is characterized by the presence of a bromine atom at the 5-position of the furan ring and a sulfonamide group at the 2-position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromofuran-2-sulfonamide typically involves the following steps:

Starting Material: The process begins with 2,5-dibromofuran.

Grignard Reaction: 2,5-dibromofuran is treated with isopropylmagnesium chloride in tetrahydrofuran and diethyl ether at -78°C for 3 hours.

Sulfur Dioxide Addition: Sulfur dioxide is added to the reaction mixture, which is then stirred at -78°C for 30 minutes and at room temperature for 2 hours.

Formation of Sulfonamide: The resulting solid is treated with sodium acetate and hydroxylamine-O-sulfonic acid in water at room temperature for 18 hours to yield this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring efficient purification techniques to obtain the desired product in high yield and purity.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromine atom at the 5-position of the furan ring facilitates nucleophilic substitution under mild conditions. Key reactions include:

-

Replacement with aryl/heteroaryl groups : Suzuki-Miyaura cross-coupling reactions using arylboronic acids in the presence of Pd(dppf)Cl₂ and Na₂CO₃ yield 5-aryl-furan-2-sulfonamide derivatives (e.g., 4a–4e ) .

-

Alkylation : Reaction with phenacyl bromides in acetone with K₂CO₃ produces N-(2-oxo-2-phenylethyl) derivatives (3a–3e ) in 60–86.7% yields .

Table 1: Optimization of Sulfonylation Conditions for 5-Bromofuran-2-sulfonamide

| Entry | ClSO₃H (eq) | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | 3.0 | Neat | 1 | 35 |

| 2 | 2.0 | Neat | 1 | 40 |

| 3 | 1.1 | DCM | 1 | 80 |

| Optimal conditions: 1.1 eq ClSO₃H in DCM at RT . |

Coupling Reactions

This compound participates in cross-coupling reactions to form complex architectures:

-

Suzuki Coupling : With substituted boronic acids, Pd-catalyzed coupling generates biaryl furan sulfonamides. For example, coupling with 3-nitrophenylboronic acid yields 5-(3-nitrophenyl)furan-2-sulfonamide, a precursor for further functionalization .

-

Buchwald-Hartwig Amination : Limited reports suggest potential for C–N bond formation with amines under Pd catalysis .

Sulfonation and Desulfonation

The sulfonamide group undergoes selective transformations:

-

Sulfonyl Chloride Formation : Treatment with chlorosulfonic acid in DCM produces 5-bromofuran-2-sulfonyl chloride, a key intermediate for further derivatization (e.g., amidation, esterification) .

-

Desulfonation : Under basic conditions (e.g., NaOH/EtOH), partial desulfonation occurs, yielding furan derivatives with retained bromine .

Alkylation and Acylation

The sulfonamide nitrogen serves as a nucleophile:

-

N-Methylation : Reacting with methylamine (MeNH₂) and triethylamine (TEA) in DCM affords N-methyl-5-bromofuran-2-sulfonamide in >90% purity .

-

Acylation : Reaction with chloroacetyl chloride in DMF forms N-chloroacetyl derivatives, which are intermediates for cyclocondensation with coumarins or other heterocycles .

Hydrolysis and Stability

-

Acid/Base Stability : The sulfonamide group resists hydrolysis under acidic conditions (pH 2–4) but degrades in strong bases (pH > 12) via C–S bond cleavage .

-

Thermal Stability : Decomposition occurs above 200°C, releasing SO₂ and Br₂ gases .

Key Research Findings

-

Catalytic Efficiency : Pd(dppf)Cl₂ enhances coupling yields by ~30% compared to Pd(PPh₃)₄ in Suzuki reactions .

-

Solvent Effects : DCM outperforms neat conditions in sulfonylation, improving yields from 20% to 80% .

-

Biological Relevance : Derivatives exhibit enzyme inhibition (e.g., MbtI in Mycobacterium tuberculosis) by irreversibly binding to active sites via sulfonyl fluoride intermediates .

Wissenschaftliche Forschungsanwendungen

While there is no information about the applications of 5-Bromofuran-2-sulfonamide specifically, the search results provide information on the applications of related compounds such as 5-Bromofuran-2-sulfonyl fluoride and sulfonamides.

5-Bromofuran-2-sulfonyl fluoride

5-Bromofuran-2-sulfonyl fluoride has several applications in scientific research:

- Organic Synthesis It is used as a building block in the synthesis of more complex molecules.

- Chemical Biology The compound is employed in the study of enzyme mechanisms and as a probe for biological systems.

- Drug Discovery It serves as a precursor for the development of potential pharmaceutical agents.

- Materials Science The compound is used in the synthesis of novel materials with unique properties.

5-Bromofuran-2-sulfonyl fluoride is unique due to its combination of a bromine atom and a sulfonyl fluoride group on the furan ring. This combination imparts distinct reactivity and stability, making it valuable in various chemical transformations and applications. Sulfur (VI) fluorides, the group to which this compound belongs, have been used in diverse fields such as chemical synthesis, medicinal chemistry, polymer chemistry, material chemistry, and chemical biology.

Sulfonamides

Wirkmechanismus

The mechanism of action of 5-Bromofuran-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid, leading to the inhibition of enzymes involved in folic acid synthesis. This inhibition can disrupt essential biological processes in microorganisms, making it a potential antimicrobial agent .

Vergleich Mit ähnlichen Verbindungen

- 5-Bromofuran-2-carboxylic acid

- 5-Bromofuran-2-sulfonic acid

- 5-Bromofuran-2-sulfonyl chloride

Comparison:

- 5-Bromofuran-2-sulfonamide vs. 5-Bromofuran-2-carboxylic acid: The sulfonamide group in this compound provides different reactivity and potential biological activity compared to the carboxylic acid group.

- This compound vs. 5-Bromofuran-2-sulfonic acid: The sulfonamide group is less acidic and more stable under certain conditions compared to the sulfonic acid group.

- This compound vs. 5-Bromofuran-2-sulfonyl chloride: The sulfonamide group is less reactive towards nucleophiles compared to the sulfonyl chloride group, making it more suitable for specific applications .

Biologische Aktivität

5-Bromofuran-2-sulfonamide is a compound of interest due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound by reviewing recent studies, synthesizing relevant data, and presenting case studies that highlight its potential applications.

Chemical Structure and Properties

This compound is characterized by a furan ring substituted with a bromine atom and a sulfonamide group. This unique structure contributes to its biological activity, particularly in the inhibition of specific enzymes and microbial growth.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of this compound. The compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 µg/mL |

| Escherichia coli | 1.0 µg/mL |

| Bacillus subtilis | 0.8 µg/mL |

This table summarizes the MIC values obtained from various studies, indicating that this compound possesses significant antimicrobial activity, comparable to traditional antibiotics .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Research indicates that it may inhibit cancer cell proliferation by targeting specific pathways involved in cell division.

Case Study: Inhibition of Breast Cancer Cell Lines

A study evaluated the effects of this compound on breast cancer cell lines (MCF-7). The compound demonstrated an IC50 value of approximately 15 µM, indicating potent cytotoxicity against these cells. Molecular docking studies suggested strong binding affinity to key proteins involved in cancer progression .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition : The sulfonamide group mimics para-aminobenzoic acid (PABA), inhibiting bacterial folate synthesis by blocking dihydropteroate synthase, which is crucial for DNA replication in bacteria .

- Covalent Binding : Recent findings suggest that the compound may act as a covalent inhibitor of certain proteases, leading to disrupted viral replication processes .

- Antioxidant Activity : Some derivatives of furan compounds exhibit antioxidant properties, potentially contributing to their overall biological efficacy .

Eigenschaften

IUPAC Name |

5-bromofuran-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNO3S/c5-3-1-2-4(9-3)10(6,7)8/h1-2H,(H2,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYTHDEPHDIPOCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)Br)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017264-48-0 | |

| Record name | 5-bromofuran-2-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.